Superior Inhibition of Aquaporin-1 (AQP1) Ion Conductance by 5-PMFC Compared to Structural Analogs
The derivative 5-(phenoxymethyl)furan-2-carbaldehyde (5-PMFC) demonstrates a significantly superior blockade of AQP1 ion conductance when directly compared to a panel of closely related furan compounds, including 5-HMF, VZHE006, 5-CMFC, and 5-NMFC. At a test concentration of 100 µM, 5-PMFC achieved a 98% block of the AQP1 ion conductance [1]. The rank order of potency was 5-PMFC > VZHE006 > 5-CMFC ≥ 5-NMFC, and this order directly corresponded with each compound's effectiveness in protecting red blood cells from sickling [1]. This head-to-head data underscores that even subtle changes to the phenoxymethyl substituent result in a major loss of activity.
| Evidence Dimension | Percent block of AQP1 cation conductance at 100 µM |
|---|---|
| Target Compound Data | 5-PMFC: 98% block |
| Comparator Or Baseline | 5-HMF (baseline), VZHE006, 5-CMFC, 5-NMFC |
| Quantified Difference | 5-PMFC was the most potent among 5 tested furan compounds; order of sensitivity: 5-PMFC > VZHE006 > 5-CMFC ≥ 5-NMFC. |
| Conditions | Human AQP1 channels expressed in Xenopus oocytes, measured by two-electrode voltage clamp. |
Why This Matters
This data provides a clear, quantitative rationale for selecting 5-PMFC over its in-class alternatives for research targeting AQP1-mediated ion conductance, a key pathological pathway in sickle cell disease.
- [1] P. W. P., et al. (2022). Inhibition of the Aquaporin-1 Cation Conductance by Selected Furan Compounds Reduces Red Blood Cell Sickling. Frontiers in Pharmacology, 12, 794791. DOI: 10.3389/fphar.2021.794791 View Source
